
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound belongs to the class of tetrahydropyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The presence of phenyl groups at positions 2, 4, and 6 adds to its stability and reactivity, making it a valuable compound in various chemical reactions and industrial processes.
Métodos De Preparación
The synthesis of 2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzaldehyde derivatives with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, followed by cyclization to form the tetrahydropyrimidine ring. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Research has explored its use in developing pharmaceuticals, especially for its potential anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism by which 2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the molecular pathways and cellular processes .
Comparación Con Compuestos Similares
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol can be compared with other similar compounds such as:
2,4,6-Triphenylpyrylium tetrafluoroborate: Known for its use as a sensitizer in photochemical reactions.
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Studied for its neurotoxic effects and relevance to Parkinson’s disease research. The uniqueness of this compound lies in its specific structure and the presence of phenyl groups, which contribute to its distinct reactivity and applications
Propiedades
Número CAS |
63673-71-2 |
|---|---|
Fórmula molecular |
C22H20N2O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-4,5-dihydro-1H-pyrimidin-6-ol |
InChI |
InChI=1S/C22H20N2O/c25-22(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)23-21(24-22)18-12-6-2-7-13-18/h1-15,20,25H,16H2,(H,23,24) |
Clave InChI |
PYUMWCWXBWFORV-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(NC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


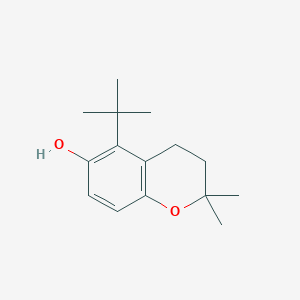

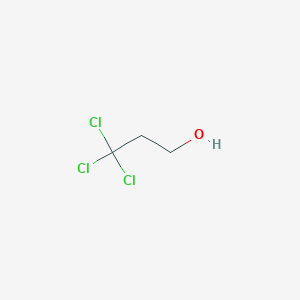
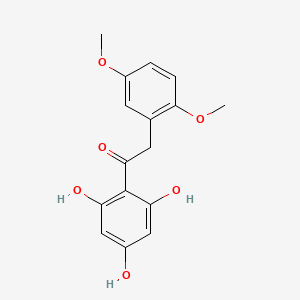
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
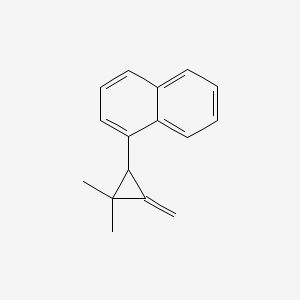
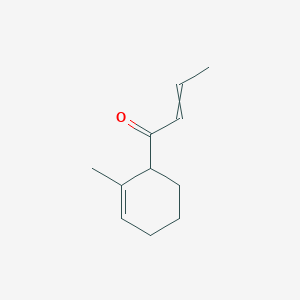
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

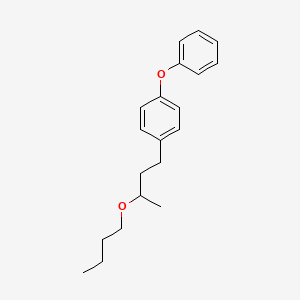

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)


